n-boc-n-methyl-5-chloroanthranilic acid

Übersicht

Beschreibung

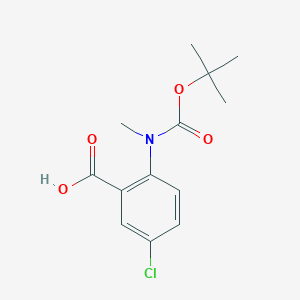

n-boc-n-methyl-5-chloroanthranilic acid is an organic compound with the molecular formula C13H17NO4Cl. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-boc-n-methyl-5-chloroanthranilic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Chlorination: The benzoic acid derivative is chlorinated using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position on the aromatic ring.

Coupling Reaction: The protected amino group is then coupled with the chlorinated benzoic acid derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reagent concentrations are carefully controlled.

Analyse Chemischer Reaktionen

Types of Reactions

n-boc-n-methyl-5-chloroanthranilic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaH, K2CO3).

Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM).

Coupling Reactions: Boronic acids, palladium catalysts, bases (K2CO3, Na2CO3), solvents (THF, toluene).

Major Products Formed

Substitution Reactions: Various substituted benzoic acid derivatives.

Deprotection Reactions: Free amine derivatives.

Coupling Reactions: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of anthranilic acid derivatives, including n-Boc-N-methyl-5-chloroanthranilic acid, in the development of anticancer agents. For instance, a study demonstrated that certain anthranilic acid derivatives inhibited the growth of pancreatic cancer cells by disrupting polyamine metabolism and affecting gene expression related to cell proliferation and survival . The structural modifications provided by the n-Boc group enhance the compound's stability and bioactivity, making it a candidate for further development in cancer therapeutics.

1.2 Antitubercular Activity

Another significant application of anthranilic acid derivatives is their antitubercular activity. Research has identified specific compounds that inhibit the enzyme MabA, which is crucial for the fatty acid synthesis pathway in Mycobacterium tuberculosis. The presence of the carboxylic acid moiety in these derivatives contributes to their efficacy, with some compounds exhibiting IC50 values as low as 24 µM . The modifications introduced by this compound could enhance such activities through improved solubility and metabolic stability.

Organic Synthesis

2.1 Chiral Building Blocks

This compound serves as a valuable chiral building block in organic synthesis. It can be utilized in the synthesis of various complex molecules, including peptides and other biologically active compounds. A notable synthesis protocol involves its use in a multicomponent reaction to produce chiral 2-alkylaminoquinazolinones, which are key intermediates in drug development . The ability to maintain enantiomeric purity during these reactions is critical for the pharmaceutical industry.

2.2 Ionic Liquids

The compound has also been explored in the context of ionic liquids derived from amino acids. These ionic liquids can facilitate peptide synthesis under mild conditions without requiring additional bases or solvents, thus minimizing environmental impact . The incorporation of this compound into ionic liquid systems demonstrates its versatility and potential for innovative synthetic methodologies.

Wirkmechanismus

The mechanism of action of n-boc-n-methyl-5-chloroanthranilic acid depends on its specific application. In organic synthesis, the Boc group serves as a protecting group for the amino function, preventing unwanted reactions. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid: Similar structure but lacks the chlorine atom.

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid: Similar structure with the Boc group on a different position.

2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid: Similar structure but without the methyl group.

Uniqueness

n-boc-n-methyl-5-chloroanthranilic acid is unique due to the presence of both the Boc-protected amino group and the chlorine atom on the aromatic ring. This combination of functional groups provides versatility in synthetic applications, allowing for selective reactions and modifications.

Biologische Aktivität

N-Boc-n-methyl-5-chloroanthranilic acid is a derivative of anthranilic acid, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methyl group on the nitrogen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant studies.

Biological Activity Overview

Research indicates that derivatives of 5-chloroanthranilic acid exhibit various biological activities, particularly in the context of cancer cell proliferation inhibition. The following subsections detail specific findings related to this compound.

Anticancer Activity

A study highlighted that anthranilamide derivatives, including those with chloro substitutions, showed significant antiproliferative effects against various cancer cell lines. Specifically, compounds similar to this compound demonstrated moderate to high activity against glioblastoma, pancreatic adenocarcinoma, and colorectal carcinoma cells. The IC50 values for these compounds ranged from 2 to 10 µM, indicating potent activity compared to non-cancerous cell lines .

Table 1: Antiproliferative Activity of Anthranilamide Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 12 | Glioblastoma | 2 | High |

| 13 | Pancreatic Adenocarcinoma | 5 | Moderate |

| This compound | Colorectal Carcinoma | 7 | Moderate |

| Control (Docetaxel) | Various Cancer Lines | 1.8 | High |

The mechanism by which this compound exerts its effects is believed to involve the inhibition of specific cellular pathways critical for cancer cell survival and proliferation. The presence of the free amino group in certain analogs has been shown to enhance activity, suggesting that modifications at this site can significantly affect the compound's efficacy .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs.

- Study on Antiproliferative Effects : A comprehensive study assessed various anthranilamide derivatives for their effects on cancer cell lines. The results indicated that compounds with halogen substitutions (like chlorine) exhibited enhanced activity compared to their non-halogenated counterparts .

- Selectivity Profile : Research has demonstrated that while some derivatives exert strong antiproliferative effects on cancer cells, they show reduced toxicity towards non-cancerous cells. This selectivity is crucial for developing safer therapeutic agents .

- Synthesis and Characterization : The synthesis of this compound involves standard organic reactions such as amine protection and deprotection strategies. These methodologies are essential for maintaining the integrity of the active sites during synthesis .

Eigenschaften

IUPAC Name |

5-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(4)10-6-5-8(14)7-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSUEKNXBQVILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654381 | |

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-04-5 | |

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.